2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine
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Overview
Description
2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine is a chemical compound with the molecular formula C13H10F3NO2 and a molecular weight of 269.22 g/mol . It is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 2-position and a 4-(4-methoxy-3-trifluoromethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine typically involves the reaction of 4-(4-methoxy-3-trifluoromethylphenyl)acetonitrile with a suitable pyridine derivative under specific conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group results in an amine .
Scientific Research Applications
2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)-2-pyridone
- 4-(Trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine is unique due to the presence of the 4-methoxy-3-trifluoromethylphenyl group, which imparts distinct chemical and biological properties . This structural feature enhances its potential for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-3-2-8(6-10(11)13(14,15)16)9-4-5-17-12(18)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCHGHLCBRUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683218 |
Source
|
Record name | 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-73-6 |
Source
|
Record name | 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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